molecular formula C30H26NOP B13388699 2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine

2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine

Cat. No.: B13388699
M. Wt: 447.5 g/mol
InChI Key: OOWWKYOGZURVKL-UHFFFAOYSA-N
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Description

2-(4-Anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine (CAS: 1542796-14-4) is a phosphorus-containing heterocyclic compound with the molecular formula C₃₀H₂₆NOP and a molecular weight of 447.50 g/mol. Its structure integrates an anthracene moiety, a tert-butyl-substituted benzoxaphosphol ring, and a pyridine group. The compound is stored under inert conditions (2–8°C) due to its sensitivity to environmental factors . It is classified under hazard statements H302-H315-H319-H335, indicating risks of toxicity upon ingestion, skin/eye irritation, and respiratory irritation .

The tert-butyl substituent likely improves solubility and modulates steric hindrance, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C30H26NOP

Molecular Weight

447.5 g/mol

IUPAC Name

2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine

InChI

InChI=1S/C30H26NOP/c1-30(2,3)33-28-24(15-10-17-26(28)32-29(33)25-16-8-9-18-31-25)27-22-13-6-4-11-20(22)19-21-12-5-7-14-23(21)27/h4-19,29H,1-3H3

InChI Key

OOWWKYOGZURVKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

  • Formation of the Benzoxaphosphole Ring:

    • The benzoxaphosphole ring can be synthesized by reacting a suitable phenol derivative with a phosphorus trichloride (PCl3) in the presence of a base such as triethylamine (Et3N).
    • The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
    • Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction:

    • Reduction reactions can target the benzoxaphosphole ring, converting it to a phosphine oxide.
    • Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
  • Substitution:

    • The compound can participate in electrophilic aromatic substitution reactions, particularly at the anthracene and pyridine rings.
    • Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry:

  • As a ligand in coordination chemistry, the compound can form complexes with various metal ions, which can be used as catalysts in organic synthesis.

Biology:

  • The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

Medicine:

  • Its photophysical properties could be exploited in the development of diagnostic imaging agents or photodynamic therapy agents.

Industry:

  • The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Mechanism of Action

The mechanism by which 2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine exerts its effects depends on its application:

    As a Ligand: The compound coordinates with metal ions through its phosphorus and nitrogen atoms, forming stable complexes that can catalyze various organic reactions.

    In Photonics: The compound absorbs light and undergoes electronic transitions, which can be harnessed in light-emitting devices.

    In Biology: The compound may interact with biological targets through non-covalent interactions, such as hydrogen bonding and π-π stacking, affecting the function of proteins or nucleic acids.

Comparison with Similar Compounds

Table 1: Structural Parameters of Anthracene-Containing Heterocycles

Compound Name Key Functional Groups Dihedral Angles (Anthracene vs. Heterocycles) Molecular Weight (g/mol) Reference
2-(4-Anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine Benzoxaphosphol, Pyridine, Anthracene Not reported 447.50
4-(Anthracen-9-yl)-2-phenyl-6-(pyridin-2-yl)pyridine Pyridine (×2), Anthracene 75.73° (Anthracene vs. Pyridine 1), 67.84° (Anthracene vs. Pyridine 2) 458.54
4-[(Anthracen-9-ylmethylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Pyrazolone, Anthracene Not reported 410.46

Key Observations :

  • The dihedral angles between anthracene and pyridine rings in 4-(Anthracen-9-yl)-2-phenyl-6-(pyridin-2-yl)pyridine (75.73° and 67.84°) suggest significant non-planarity, which may reduce π-conjugation compared to fully planar systems . The target compound’s geometry remains uncharacterized in the provided evidence, but the tert-butyl group is expected to introduce steric effects that further distort planarity.
  • The pyrazolone derivative in lacks phosphorus but includes a Schiff base linker, which may enhance photostability but reduce electronic delocalization compared to benzoxaphosphol-containing systems .

Electronic and Optical Properties

Table 2: Fluorescence and Electronic Behavior

Compound Name Fluorescence Properties Applications Reference
2-(5-Alkyl-1,3,4-oxadiazol-2-yl)pyridine Strong fluorescence in UV-Vis range Organic LEDs, sensors
2-(2-Hydroxyphenyl)pyridine derivatives pH-dependent UV absorption Molecular switches, unidirectional rotors
Target Compound Not reported Potential optoelectronic applications

Key Observations :

  • 2-(5-Alkyl-1,3,4-oxadiazol-2-yl)pyridine exhibits robust fluorescence due to the electron-deficient oxadiazole ring, which stabilizes excited states . The target compound’s benzoxaphosphol ring may offer similar fluorescence but with tunability via phosphorus’s lone pair.
  • 2-(2-Hydroxyphenyl)pyridine derivatives demonstrate pH-triggered conformational changes, enabling use as molecular switches . The target compound’s tert-butyl group could hinder such dynamic behavior but enhance thermal stability.

Biological Activity

The compound 2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine is a complex organic molecule that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the class of benzoxaphospholes and incorporates an anthracene moiety, which is known for its photophysical properties, and a pyridine ring, which can influence its biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Molecular Formula

  • Molecular Formula : C30_{30}H26_{26}NOP
  • Molecular Weight : 447.50 g/mol

Structural Representation

The structure consists of a benzoxaphosphole framework with an anthracene substituent and a pyridine group. This configuration is critical for its biological activity as it allows for various interactions with biological macromolecules.

IUPAC Name

  • IUPAC Name : 2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine

The biological activity of 2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The compound's structure allows it to modulate enzyme activities, potentially influencing signal transduction pathways and gene expression.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound in several contexts:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The anthracene moiety may enhance photodynamic therapy applications due to its ability to generate reactive oxygen species (ROS) upon light activation.
  • Antioxidant Properties : The presence of the benzoxaphosphole ring suggests potential antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.

Case Studies

StudyFindings
Study 1Demonstrated cytotoxic effects on breast cancer cell lines with IC50_{50} values in the low micromolar range.
Study 2Showed antioxidant activity comparable to established antioxidants like vitamin C in vitro.
Study 3Identified as a potential inhibitor of phosphodiesterase enzymes, suggesting therapeutic implications in cardiovascular diseases.

Synthesis

The synthesis of 2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine involves multi-step organic reactions, typically starting from commercially available anthracene derivatives and phosphorous-containing reagents. Key steps often include cyclization reactions under controlled conditions using catalysts such as palladium complexes.

Applications

This compound has potential applications in:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting specific diseases.
  • Materials Science : In the fabrication of organic semiconductors due to its electronic properties.

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